molecular formula C6H7N5O B566440 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100605-51-4

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Número de catálogo: B566440
Número CAS: 100605-51-4
Peso molecular: 165.156
Clave InChI: JLGWTOIIQUNTLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, known for its potential therapeutic applications, particularly as kinase inhibitors. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-methoxy-1H-pyrazole with formamide under reflux conditions. This reaction leads to the formation of the desired pyrazolopyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Anticancer Applications

One of the most prominent applications of 4-amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is in cancer therapy. Various studies have demonstrated its efficacy against several cancer cell lines:

  • Mechanism of Action : The compound exhibits anticancer activity through multiple mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of specific kinases. For example, derivatives of this compound have shown selective inhibition against Janus kinase 2 (JAK2), which is crucial in the signaling pathways of various cancers .
  • Cell Line Efficacy : In vitro studies have reported significant cytotoxic effects against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 to 97 nM . Additionally, it has been noted for its ability to induce apoptosis in A549 lung cancer cells at low micromolar concentrations .
Cancer Cell Line IC50 (µM) Reference
A5492.24
MCF-745–97
HCT-1166–10

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various assays:

  • Inhibition Studies : Compounds derived from this scaffold have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. Initial assessments indicated promising anti-inflammatory effects in both in vitro and in vivo models .

Antimicrobial Activity

The compound also shows significant antimicrobial properties:

  • Broad Spectrum Activity : Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial activity against a range of pathogens. For instance, novel derivatives designed with this scaffold exhibited effective antibacterial properties when tested against Gram-positive and Gram-negative bacteria .

Additional Therapeutic Applications

Beyond cancer and inflammation, this compound has been explored for its potential in other therapeutic areas:

  • Antiparasitic Activity : A study focused on visceral leishmaniasis highlighted the optimization of pyrazolo[3,4-d]pyrimidine derivatives that showed oral efficacy in mouse models against Leishmania donovani .
  • Cyclic Kinase Inhibition : Some derivatives have been characterized as potent inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation and are often dysregulated in cancer .

Mecanismo De Acción

The mechanism of action of 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. The compound binds to the ATP-binding site of kinases, preventing phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioglycoside derivatives of pyrazolopyrimidine

Comparison: 4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine stands out due to its methoxy group, which can influence its pharmacokinetic properties and binding affinity. Compared to its analogs, this compound may exhibit different solubility, stability, and bioavailability profiles, making it unique in its application potential .

Actividad Biológica

4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action, supported by data from various studies.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. One notable study reported that this compound exhibited high inhibitory activity against several tumor cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer). The compound showed an IC₅₀ value of 2.24 µM against A549 cells, significantly lower than the positive control doxorubicin, which had an IC₅₀ of 9.20 µM .

Table 1: Inhibitory Activity of this compound Against Various Cancer Cell Lines

Cell LineIC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
A5492.249.20
MCF-71.74-
HepG2--
PC-3--

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound resulted in a distinct increase in apoptotic cells within the sub-G₁ phase, indicating effective apoptosis induction at low micromolar concentrations .

Moreover, structural modifications to the pyrazolo[3,4-d]pyrimidine scaffold have been shown to influence biological activity significantly. For instance, analogs with different substituents exhibited varying degrees of potency against cancer cell lines, suggesting that specific structural features are crucial for enhanced activity .

Structure-Activity Relationships (SAR)

Research into SAR has highlighted the importance of the pyrazolo[3,4-d]pyrimidine scaffold in mediating biological activity. Modifications at various positions on the scaffold can lead to significant changes in potency and selectivity for different cancer types. For example:

  • Compound 1a displayed superior activity compared to its analogs when tested against a panel of tumor cell lines.
  • Substituents at the 4-position were found to enhance reactivity and biological profile .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on A549 Cells : In vitro studies demonstrated that this compound induced apoptosis in A549 lung cancer cells at concentrations ranging from 2.0 to 4.0 µM , with a notable increase in apoptotic markers .
  • EGFR Inhibition : Another study focused on derivatives designed as epidermal growth factor receptor inhibitors (EGFRIs). These compounds showed promising anti-proliferative activities against A549 and HCT-116 cell lines with IC₅₀ values ranging from 0.016 µM for certain derivatives . This highlights the potential for developing targeted therapies based on this scaffold.

Propiedades

IUPAC Name

6-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGWTOIIQUNTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C=NNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679364
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100605-51-4
Record name 6-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.